An In-depth Technical Guide to Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate: Synthesis, Characterization, and Potential Applications
Abstract: The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide provides a detailed technical overview of a specific derivative, Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate (CAS No: 1017968-62-5).[3] We will explore its molecular architecture, outline robust synthetic strategies with a focus on the Wittig reaction, detail comprehensive methods for structural elucidation, and discuss its potential therapeutic applications based on established structure-activity relationships. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel heterocyclic compounds.
Molecular Architecture and Physicochemical Properties
Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is a multifaceted molecule featuring three key domains: a 2-phenyl-1H-indole core, an ethyl ester, and an acrylate linker. This unique combination imparts specific electronic and steric properties that are critical to its reactivity and potential biological function.
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2-Phenyl-1H-indole Core: This forms the heterocyclic foundation. The indole ring itself is a critical pharmacophore, while the phenyl group at the C2 position adds significant steric bulk and lipophilicity, influencing how the molecule interacts with biological targets.[4]
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Acrylate System: The α,β-unsaturated ester is a Michael acceptor, a reactive site for nucleophilic addition. This functionality is often implicated in the mechanism of action for covalent inhibitors in drug design.
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Ethyl Ester: This group modulates the compound's solubility and can be a site for metabolic hydrolysis, potentially acting as a pro-drug feature.
The logical first step in any research endeavor involving a novel compound is to visualize its structure and understand its fundamental properties.
Caption: Chemical Structure of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate.
A summary of its key computed and known properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1017968-62-5 | [3] |
| Molecular Formula | C₁₉H₁₇NO₂ | [3] |
| Molecular Weight | 291.35 g/mol | (Calculated) |
| Appearance | Expected to be a crystalline solid | [1] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO) | [1] |
| Stereochemistry | Typically synthesized as the more stable (E)-isomer | [5] |
Strategic Synthesis: The Wittig Reaction Approach
To construct the C-C double bond of the acrylate moiety, two primary synthetic routes are viable: the Knoevenagel condensation and the Wittig reaction.
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Knoevenagel Condensation: This involves reacting the precursor aldehyde (2-phenyl-1H-indole-3-carboxaldehyde) with a compound containing an active methylene group, like diethyl malonate, followed by hydrolysis and decarboxylation.[6][7] While effective, this multi-step process can sometimes lead to side reactions.
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Wittig Reaction: This offers a more direct and highly reliable method for olefination.[8] It involves the reaction of an aldehyde or ketone with a phosphorus ylide. For our target, the reaction between 2-phenyl-1H-indole-3-carboxaldehyde and a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, is ideal.[9]
Rationale for Selecting the Wittig Reaction: The choice of the Wittig reaction is strategic. The use of a stabilized ylide (one bearing an electron-withdrawing group like an ester) strongly favors the formation of the thermodynamically more stable (E)-alkene.[5][8] This provides excellent stereochemical control, which is paramount in drug development where isomers can have vastly different biological activities. The reaction is also known for its high functional group tolerance, making it a robust choice.[10]
Caption: Reaction mechanism workflow for the Wittig synthesis.
Experimental Protocol: Wittig Synthesis
This protocol is a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
Materials:
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2-phenyl-1H-indole-3-carboxaldehyde
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Ethyl (triphenylphosphoranylidene)acetate (stabilized Wittig reagent)[9]
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Toluene, anhydrous
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Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle
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Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254 plates)
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Mobile Phase for TLC: e.g., 30% Ethyl Acetate in Hexane
Procedure:
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenyl-1H-indole-3-carboxaldehyde (1.0 eq).
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Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq). The slight excess ensures complete consumption of the aldehyde.
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Solvent Addition: Add anhydrous toluene (approx. 50 mL) to dissolve the reactants. Expertise Insight: Toluene is chosen for its high boiling point, allowing the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate, and its inertness to the Wittig reagents.
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Reaction Execution: Heat the mixture to reflux (approx. 110°C) with vigorous stirring.
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Monitoring (Self-Validation): Monitor the reaction progress by TLC every 1-2 hours.
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Spotting: On a TLC plate, spot the starting aldehyde, the Wittig reagent, and the co-spotted reaction mixture.
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Observation: The reaction is complete when the spot corresponding to the aldehyde has been completely consumed. The product spot should appear as a new, typically higher Rf spot. The triphenylphosphine oxide byproduct will also be visible.
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Work-up:
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Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
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Remove the toluene under reduced pressure using a rotary evaporator. The result will be a crude solid or oil.
-
-
Purification:
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The primary byproduct is triphenylphosphine oxide, which can be challenging to separate. Column chromatography is the most effective method.
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Column Preparation: Pack a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
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Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%). Collect fractions and monitor by TLC.
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Isolation: Combine the pure fractions containing the desired product and evaporate the solvent to yield Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate as a solid.
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Structural Elucidation and Spectroscopic Analysis
Confirming the structure of the synthesized compound is a critical step that relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For indole derivatives, the N-H and carbonyl regions are particularly informative.[7] The spectrum of a related compound, ethyl indole-3-acrylate, serves as a useful reference.[11]
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (Indole) | ~3400 - 3300 (broad) | Characteristic of the N-H bond in the indole ring. Broadening may occur due to hydrogen bonding. |
| Aromatic C-H Stretch | ~3100 - 3000 | Corresponds to the C-H bonds on the phenyl and indole aromatic rings. |
| Aliphatic C-H Stretch | ~2980 - 2850 | From the ethyl group (CH₂ and CH₃). |
| C=O Stretch (Ester) | ~1725 - 1705 | Strong, sharp peak due to the conjugated ester carbonyl. Conjugation with the C=C bond lowers the frequency slightly. |
| C=C Stretch (Alkene & Ar) | ~1630 - 1500 | Multiple peaks corresponding to the acrylate double bond and the aromatic rings. |
| C-O Stretch (Ester) | ~1250 - 1150 | Strong peak characteristic of the C-O single bond in the ester group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide the most detailed structural information, confirming the connectivity of atoms and the stereochemistry of the acrylate double bond.
¹H NMR (Proton NMR):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Rationale |
| Indole N-H | 8.0 - 9.0 | Broad singlet (br s) | Deshielded proton on the nitrogen atom. |
| Aromatic H's | 7.0 - 7.8 | Multiplet (m) | Protons on the 2-phenyl and indole rings will appear in this complex region. |
| Vinylic H (β to C=O) | ~7.8 | Doublet (d), J ≈ 16 Hz | Deshielded by the adjacent aromatic ring and carbonyl group. A large J value confirms (E)-stereochemistry. |
| Vinylic H (α to C=O) | ~6.4 | Doublet (d), J ≈ 16 Hz | Coupled to the other vinylic proton. |
| Ester -OCH₂- | ~4.2 | Quartet (q), J ≈ 7 Hz | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| Ester -CH₃ | ~1.3 | Triplet (t), J ≈ 7 Hz | Methyl protons of the ethyl group, split by the adjacent methylene group. |
¹³C NMR (Carbon NMR):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Ester C=O | 167 - 170 | Carbonyl carbon of the conjugated ester. |
| Aromatic & Vinylic C's | 110 - 145 | A complex region containing carbons from the indole, phenyl, and acrylate moieties. |
| Ester -OCH₂- | ~60 | Methylene carbon of the ethyl ester. |
| Ester -CH₃ | ~14 | Methyl carbon of the ethyl ester. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
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Expected Molecular Ion (M⁺): m/z = 291.1259 (for C₁₉H₁₇NO₂)
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Common Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl ester group (-COOC₂H₅, 73 Da).
Potential Applications in Drug Discovery
The structural motifs within Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate suggest significant potential for applications in drug discovery. The 2-phenylindole core is a well-established pharmacophore with a broad range of reported biological activities.
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Anticancer Activity: Numerous 2-phenylindole derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines, including breast and lung cancer.[1][12] The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
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Antimicrobial & Antiviral Properties: The indole nucleus is a cornerstone of many antimicrobial agents.[4] Specifically, 2-phenylindole derivatives have shown activity against various bacteria, fungi, and viruses, including Hepatitis B Virus (HBV) and Tuberculosis (TB).[1]
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Anti-inflammatory Activity: Certain 2-phenylindole derivatives have been identified as potent inhibitors of cyclooxygenase (COX-2) enzymes and regulators of pathways like NFκB, indicating potential as anti-inflammatory agents.[12][13]
The presence of the acrylate group in the target molecule introduces the possibility of it acting as a covalent inhibitor, potentially forming a stable bond with a cysteine residue in a target protein's active site. This mechanism is increasingly being explored for developing highly specific and potent therapeutic agents.
Conclusion
Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is a compound of significant interest, built upon the highly valued 2-phenylindole scaffold. This guide has detailed a robust and stereoselective synthetic pathway via the Wittig reaction, providing a clear, self-validating protocol for its preparation. Comprehensive spectroscopic benchmarks have been established to ensure unambiguous structural confirmation. Based on extensive literature for related structures, this molecule represents a promising candidate for further investigation in anticancer, antimicrobial, and anti-inflammatory drug discovery programs.
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